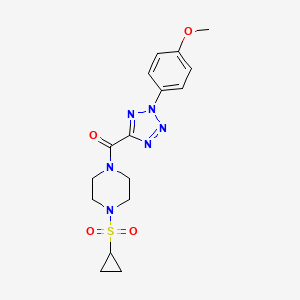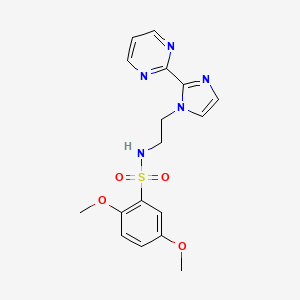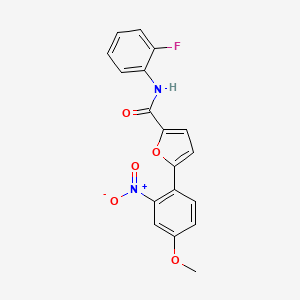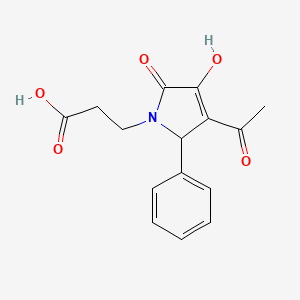
Methyl 2-(6-chloro-5-methylpyridine-3-sulfonamido)pyridine-4-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 2-(6-chloro-5-methylpyridine-3-sulfonamido)pyridine-4-carboxylate is a chemical compound that belongs to the class of sulfonamides. It has gained significant attention in the scientific community due to its potential applications in various fields, such as medicinal chemistry, biochemistry, and pharmacology.
Mechanism of Action
The mechanism of action of methyl 2-(6-chloro-5-methylpyridine-3-sulfonamido)pyridine-4-carboxylate is not fully understood. However, it is believed to exert its effects by binding to specific target molecules, such as enzymes or receptors, and inhibiting their activity. The compound may also interfere with the metabolic pathways of microorganisms, leading to their death.
Biochemical and Physiological Effects:
Methyl 2-(6-chloro-5-methylpyridine-3-sulfonamido)pyridine-4-carboxylate has been shown to have several biochemical and physiological effects. It has been shown to inhibit the activity of carbonic anhydrase, which is involved in the regulation of acid-base balance in the body. The compound has also been shown to have antibacterial and antifungal properties, as well as immunomodulatory effects. In addition, methyl 2-(6-chloro-5-methylpyridine-3-sulfonamido)pyridine-4-carboxylate has been shown to be a fluorescent probe for imaging biological systems.
Advantages and Limitations for Lab Experiments
Methyl 2-(6-chloro-5-methylpyridine-3-sulfonamido)pyridine-4-carboxylate has several advantages for lab experiments. It is relatively easy to synthesize and has a high yield. The compound is also stable and can be stored for extended periods without significant degradation. However, there are also some limitations to its use in lab experiments. The compound may have limited solubility in certain solvents, which can affect its bioavailability. In addition, it may exhibit nonspecific binding to other molecules, which can complicate its use in certain assays.
Future Directions
There are several future directions for the study of methyl 2-(6-chloro-5-methylpyridine-3-sulfonamido)pyridine-4-carboxylate. One area of research is the development of new analogs with improved activity and selectivity. Another area of research is the investigation of the compound's potential applications in other fields, such as materials science or environmental chemistry. Finally, the compound's potential as a therapeutic agent for the treatment of various diseases, such as cancer or infectious diseases, should be further explored.
Synthesis Methods
The synthesis of methyl 2-(6-chloro-5-methylpyridine-3-sulfonamido)pyridine-4-carboxylate involves the reaction of 6-chloro-5-methylpyridine-3-sulfonamide with methyl 4-chloro-2-(chloromethyl)pyridine-3-carboxylate in the presence of a base such as potassium carbonate. The reaction proceeds through the formation of an intermediate, which is then converted to the desired product by the addition of a suitable reagent. The yield of the product is typically high, and the purity can be improved by recrystallization.
Scientific Research Applications
Methyl 2-(6-chloro-5-methylpyridine-3-sulfonamido)pyridine-4-carboxylate has been extensively studied for its potential applications in medicinal chemistry. It has been shown to exhibit potent inhibitory activity against several enzymes, including carbonic anhydrase, which is involved in the regulation of acid-base balance in the body. The compound has also been investigated for its antibacterial and antifungal properties, as well as its ability to modulate the immune system. In addition, methyl 2-(6-chloro-5-methylpyridine-3-sulfonamido)pyridine-4-carboxylate has been studied for its potential use as a fluorescent probe for imaging biological systems.
properties
IUPAC Name |
methyl 2-[(6-chloro-5-methylpyridin-3-yl)sulfonylamino]pyridine-4-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12ClN3O4S/c1-8-5-10(7-16-12(8)14)22(19,20)17-11-6-9(3-4-15-11)13(18)21-2/h3-7H,1-2H3,(H,15,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGNADFRHLCFPIP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CN=C1Cl)S(=O)(=O)NC2=NC=CC(=C2)C(=O)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12ClN3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.77 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2-(6-chloro-5-methylpyridine-3-sulfonamido)pyridine-4-carboxylate | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6-[4-(6-Cyclopropylpyridazin-3-yl)piperazin-1-yl]pyridine-2-carbonitrile](/img/structure/B2987953.png)
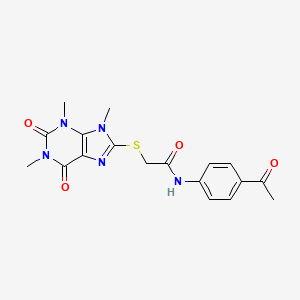

![1-Methylspiro[indoline-3,4'-piperidin]-2-one hydrochloride](/img/no-structure.png)
![1-(4-(2,3-dimethylphenyl)piperazin-1-yl)-2-(1,1-dioxido-2H-benzo[e][1,2,4]thiadiazin-3-yl)ethanone](/img/structure/B2987960.png)
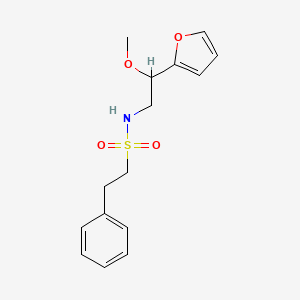
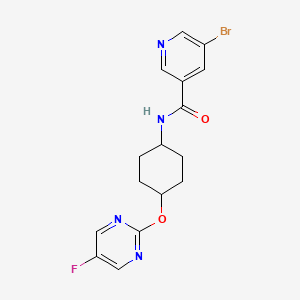

![6-{7-azabicyclo[2.2.1]heptane-7-carbonyl}-N,N-dimethylpyridazin-3-amine](/img/structure/B2987969.png)
